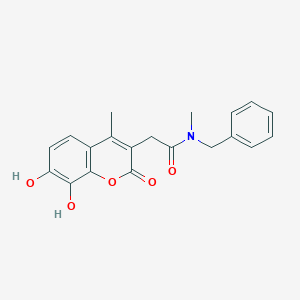![molecular formula C23H25NO4 B264478 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B264478.png)
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide is a chemical compound that belongs to the family of chromenone derivatives. It has been synthesized through various methods and has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting oxidative stress and inflammation, as well as by modulating cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide exhibits biochemical and physiological effects such as reducing levels of reactive oxygen species, inhibiting pro-inflammatory cytokines, and inducing apoptosis in cancer cells. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate cell signaling pathways. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide. These include further investigation of its mechanism of action, identification of potential therapeutic targets, and development of more efficient synthesis methods. Additionally, studies on its potential use in combination with other drugs for the treatment of diseases such as cancer and neurodegenerative diseases are warranted.
Métodos De Síntesis
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide has been achieved through various methods, including the reaction of 4-hydroxycoumarin with 1-bromo-3-methyl-1-phenylpropene in the presence of a base, followed by acetylation with acetic anhydride and N-methylation with methyl iodide. Another method involves the reaction of 4-hydroxycoumarin with 1-bromo-3-methyl-1-phenylpropane in the presence of potassium carbonate, followed by acetylation with acetic anhydride and N-methylation with dimethyl sulfate.
Aplicaciones Científicas De Investigación
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide has been studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide |
|---|---|
Fórmula molecular |
C23H25NO4 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H25NO4/c1-15-11-19(23-16(2)13-22(26)28-20(23)12-15)27-14-21(25)24-17(3)9-10-18-7-5-4-6-8-18/h4-8,11-13,17H,9-10,14H2,1-3H3,(H,24,25) |
Clave InChI |
RRWPOJZQIDXNLL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC(C)CCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC(C)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)


![N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B264500.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B264501.png)